molecular formula C10H13NO3 B554731 O-Methyl-L-tyrosine CAS No. 6230-11-1

O-Methyl-L-tyrosine

Cat. No.: B554731
CAS No.: 6230-11-1
M. Wt: 195.21 g/mol
InChI Key: GEYBMYRBIABFTA-VIFPVBQESA-N
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Biochemical Analysis

Biochemical Properties

O-Methyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of proteins. It can be incorporated into proteins in place of tyrosine, thereby altering the protein’s properties and functions. This compound interacts with various enzymes, such as tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. The interaction with tyrosine hydroxylase can influence the enzyme’s activity and, consequently, the levels of neurotransmitters like dopamine and norepinephrine .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By being incorporated into proteins, it can alter the function of these proteins, thereby impacting cell signaling pathways. For instance, its incorporation into proteins involved in neurotransmitter synthesis can affect the levels of neurotransmitters, influencing cellular communication and signaling . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting the levels of these critical signaling molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions, including neurotransmitter synthesis and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance neurotransmitter synthesis and improve cognitive functions. At higher doses, it may exhibit toxic effects, including disruptions in neurotransmitter balance and adverse effects on cellular metabolism . Studies have identified threshold effects, where specific dosages lead to significant changes in cellular functions, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. It interacts with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, influencing the synthesis of catecholamines and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) plays a crucial role in transporting this compound across cell membranes . This transporter is highly expressed in tissues such as the brain, where it facilitates the uptake of this compound, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be incorporated into proteins within various cellular compartments . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its role in cellular processes .

Preparation Methods

The preparation of O-Methyl-L-tyrosine can be achieved through chemical synthesis. A common method involves the reaction of p-methylphenylacetone with benzylidene bromide to obtain a brominated product, which is then reacted with sodium thiomelate to yield the final product . This method is widely used due to its efficiency and the high purity of the resulting compound.

Chemical Reactions Analysis

O-Methyl-L-tyrosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

O-Methyl-L-tyrosine can be compared with other tyrosine derivatives such as:

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYBMYRBIABFTA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6230-11-1
Record name O-Methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6230-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyl-L-tyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-methyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-METHYL-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 148 g. of 5-p-methoxybenzyl hydantoin and 188 g. of sodium hydroxide in one liter of water is heated at reflux for 25 hours. The solution is cooled and made acid to pH 1 with concentrated hydrochloric acid. The formed solid is separated by filtration, washed with water and dried to give the above named compound, mp. 255° C. dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does O-Methyl-L-tyrosine interact with its target and what are the downstream effects?

A1: this compound's primary mechanism of action stems from its ability to be recognized by engineered aminoacyl-tRNA synthetases (aaRS). These engineered aaRSs can then attach this compound to specific tRNAs, which ultimately leads to the incorporation of this non-canonical amino acid into proteins during translation. [, , ] This incorporation can alter protein properties, enabling the study of protein structure-function relationships, and create proteins with novel characteristics. [, ]

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2:

    Q3: What is known about the material compatibility and stability of this compound under various conditions?

    A3: Specific information on the material compatibility of this compound is limited in the provided research articles. Stability studies under various conditions (temperature, pH, solvent) would be valuable for understanding its long-term storage and potential applications.

    Q4: Does this compound possess any intrinsic catalytic properties? What are its main applications?

    A4: Based on the provided research, this compound itself does not exhibit inherent catalytic activity. Its primary application lies in its use as a building block for generating modified proteins with altered properties. [, , ] By substituting this compound for canonical amino acids, researchers can investigate the impact on protein folding, stability, and interactions with other molecules. []

    Q5: Have there been any computational studies on this compound?

    A5: Yes, computational methods have been employed to design mutant tyrosyl-tRNA synthetases capable of preferentially recognizing and activating this compound over its natural counterpart, L-tyrosine. [] These studies used techniques like homology modeling and molecular dynamics simulations to predict the structure of the wild-type enzyme and identify potential mutation sites for enhancing this compound specificity. []

    Q6: How do structural modifications to this compound affect its activity and incorporation into proteins?

    A6: The provided research highlights that even subtle structural modifications, like the addition of a methyl group, can significantly impact the recognition and incorporation of non-canonical amino acids by engineered aaRSs. [, , ] For example, replacing L-tyrosine with this compound in a cyclic tetradepsipeptide, analogous to AM-toxin III, drastically reduced its necrotic activity on apple leaves. [] This suggests that the specific size and chemical properties of the amino acid side chain are crucial for both aaRS recognition and the biological activity of the resulting modified protein.

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